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Compound of Interest

Compound Name: 4-Chloro-5-iodoquinoline
CAS No.: 143946-46-7
Cat. No.: B599432
Get Quote
. J

Executive Summary & Chemical Identity

4-Chloro-5-iodoquinoline is a high-value heteroaromatic intermediate employed primarily in
"scaffold hopping" strategies for kinase inhibitor development and antimalarial research. Its
structural uniqueness lies in its orthogonal reactivity: the C4-chlorine atom is activated for
Nucleophilic Aromatic Substitution (SNAr), while the C5-iodine atom serves as a handle for
palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

However, this dual-functionality introduces specific stability challenges. The C5-iodine bond is
photolabile, while the C4-chlorine bond is susceptible to hydrolysis under acidic or basic
conditions. This guide provides the technical framework to maintain the integrity of this reagent.

Chemical Specifications
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Attribute Specification

Chemical Name 4-Chloro-5-iodoquinoline

Molecular Formula C9H5CIIN

Molecular Weight 289.50 g/mol

Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble

in MeOH; insoluble in water.

C4-ClI (Electrophilic, SNAr active); C5-1 (Redox

Key Reactivit
Y Y active, Cross-coupling)

Synthesis-Derived Impurity Profile

To control purity, one must understand the genesis of impurities. The standard industrial
synthesis involves the chlorination of 5-iodo-4-hydroxyquinoline using phosphoryl chloride
(POCI3).

Critical Impurities Table
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Impurity Type

Origin/Mechanism

Retention Behavior (RP-
HPLC)

5-lodo-4-hydroxyquinoline

Hydrolysis/SM: Unreacted
starting material or moisture-
induced degradation of the

product.

Elutes earlier (More polar due

to -OH/tautomeric ketone).

4-Chloroquinoline

De-iodination: Radical-
mediated cleavage of the C-I

bond due to light exposure.

Elutes later (Loss of heavy

lodine atom).

4,5-Dichloroquinoline

Halogen Exchange:
Overheating during POCI3
reaction causing Cl/I

exchange.

Elutes close to main peak

(similar lipophilicity).

Regioisomers (e.g., 4-CI-8-I)

Synthetic Route Artifact: Only
present if synthesized via
iodination of 4-chloroquinoline
rather than from defined

aminophenols.

Requires distinct gradient to

resolve.

Stability Dynamics & Degradation Pathways

The stability of 4-Chloro-5-iodoquinoline is governed by two competing degradation

mechanisms: Photolytic De-iodination and Hydrolytic De-chlorination.

Mechanism 1: Photolysis (The C-l Weak Link)

The Carbon-lodine bond energy (~57 kcal/mol) is significantly lower than that of Carbon-

Chlorine. Exposure to UV/Vis light (specifically <300nm) generates a radical pair.

e Process: Homolytic cleavage

Aryl radical

Hydrogen abstraction from solvent

Des-iodo impurity.
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» Prevention: Amber glassware is non-negotiable.

Mechanism 2: Hydrolysis (The C-CI Liability)

The nitrogen in the quinoline ring acts as an electron sink, making the C4 position highly
electrophilic.

e Process: Water attacks C4

Meisenheimer-like complex
Elimination of HCI
Formation of the thermodynamically stable quinolone (tautomer of 4-hydroxyquinoline).

e Prevention: Store under inert atmosphere (Argon/Nitrogen) to exclude atmospheric moisture.

Visualization of Degradation Logic
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Figure 1: Competing degradation pathways. The C-I bond breaks via radical mechanisms
(Red), while the C-CI bond breaks via nucleophilic attack (Green).

Analytical Strategy: Validated HPLC Protocol

This protocol is designed to separate the parent compound from its two primary degradation
products (hydrophilic hydrolysis product and lipophilic de-iodinated product).

Method Parameters
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e Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 pum.

e Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate Quinoline N,

improving peak shape).

e Mobile Phase B: Acetonitrile (HPLC Grade).

o Flow Rate: 1.0 mL/min.

e Detection: UV @ 254 nm (primary) and 230 nm (secondary).

e Temperature: 30°C.

Gradient Table

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 920 10 Equilibration
Isocratic Hold (Elute

2.0 90 10
polar salts)

15.0 10 90 Linear Gradient

20.0 10 90 Wash

20.1 90 10 Re-equilibration

System Suitability Criteria (Self-Validating)

 Tailing Factor: Must be < 1.5 (High tailing indicates silanol interaction; add more modifier if

failed).

e Resolution: > 2.0 between 5-iodo-4-hydroxyquinoline and Parent.

Analytical Workflow Diagram
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Solid Sample
(4-ClI-5-1-Quinoline)

l

Dissolve in ACN:Water (50:50)
Avoid pure MeOH (Methonolysis risk)

Inject 10 pL
Gradient Elution

Check Retention Time (RT)

RT <5 min RT ~ 10-12 min RT > 13 min
Hydrolysis Impurity Target Molecule De-iodinated/Dimer

Click to download full resolution via product page

Figure 2: Logical flow for impurity identification based on retention time polarity.

Storage & Handling Protocols
Storage Requirements

Container: Amber glass vial with a Teflon-lined screw cap.

Atmosphere: Flush with Argon or Nitrogen before sealing.

Temperature: Refrigerator (2°C to 8°C) is sulfficient for short term; -20°C recommended for
long-term (>6 months) storage.

Desiccant: Store vial inside a secondary container (jar) containing silica gel or Drierite.
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Handling Precautions

o Sensitizer Warning: Halo-quinolines are potent skin sensitizers and irritants. Double-gloving
(Nitrile) is recommended.

» Weighing: Weigh quickly under low-light conditions if possible. Do not leave the solid
exposed on the balance for extended periods due to hygroscopicity leading to hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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